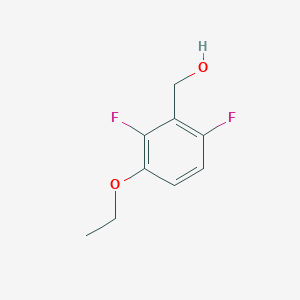

3-Ethoxy-2,6-difluorobenzyl alcohol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

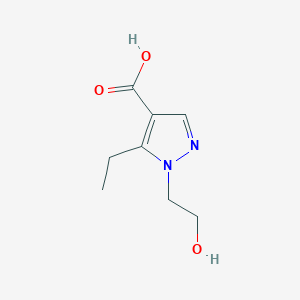

3-Ethoxy-2,6-difluorobenzyl alcohol, also known as (3-ethoxy-2,6-difluorophenyl)methanol, is an organic compound . It has a molecular formula of C9H10F2O2 and a molecular weight of 188.17 .

Molecular Structure Analysis

The molecular structure of 3-Ethoxy-2,6-difluorobenzyl alcohol can be represented by the InChI code1S/C9H10F2O2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 . Physical And Chemical Properties Analysis

3-Ethoxy-2,6-difluorobenzyl alcohol is a liquid at ambient temperature .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

3-Ethoxy-2,6-difluorobenzyl alcohol and its derivatives are primarily utilized in the synthesis and chemical modification of various compounds. For instance:

Chemical Synthesis & Protection of Hydroxyl Groups

The synthesis of compounds like 2-[(4-fluorophenyl)sulfonyl]ethoxy carbonyl (Fsec) group involves the protection of hydroxyl groups using derivatives of 3-ethoxy-2,6-difluorobenzyl alcohol. The Fsec group is crucial for protecting hydroxyl groups during synthesis and can be cleaved off under mild basic conditions, showcasing its utility in synthetic chemistry (Spjut, Qian, & Elofsson, 2010).

Remote Benzylic C(sp3)–H Oxyfunctionalization

Derivatives of 3-ethoxy-2,6-difluorobenzyl alcohol have been applied in remote benzylic C(sp3)–H oxyfunctionalization processes. This application is significant in transforming various cresols and alcohols into aromatic carbonyl compounds, showcasing the compound's potential in organic synthesis and pharmaceutical applications (Jiang et al., 2014).

Biological and Catalysis Research

3-Ethoxy-2,6-difluorobenzyl alcohol-related compounds also find applications in biological studies and catalysis:

Enzymatic Resolution of Alcohols

Ethoxy derivatives are utilized in enzymatic resolutions of racemic alcohols. Their reactivity and ability to generate non-harmful by-products like ethyl acetate make them suitable for various applications in biocatalysis and the preparation of chiral intermediates (Kita et al., 2000).

Antioxidant Studies

The structure of 3-ethoxy-2,6-difluorobenzyl alcohol derivatives has been studied for their antioxidant properties. The presence of specific substituents significantly impacts their antioxidant activity, making these compounds relevant in the study of oxidative stress and potential therapeutic applications (Rubio-Cortés et al., 2021).

Photocatalysis and Environmental Applications

Derivatives of 3-ethoxy-2,6-difluorobenzyl alcohol have been used in photocatalytic processes. These compounds assist in the oxidation of alcohols to aldehydes, contributing to the field of green chemistry and environmental sustainability (Higashimoto et al., 2009).

Eigenschaften

IUPAC Name |

(3-ethoxy-2,6-difluorophenyl)methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F2O2/c1-2-13-8-4-3-7(10)6(5-12)9(8)11/h3-4,12H,2,5H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLKBAKMOEGHRFZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=C(C=C1)F)CO)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10F2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3-Ethoxy-2,6-difluorophenyl)methanol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((4-methoxybenzo[d]thiazol-2-yl)(methyl)amino)-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)acetamide](/img/structure/B2586643.png)

![(6,6-Difluoro-1-bicyclo[3.1.0]hexanyl)methanesulfonyl chloride](/img/structure/B2586644.png)

![2-Cyclopentyl-1-[4-(1,2,5-thiadiazol-3-yl)piperazin-1-yl]ethan-1-one](/img/structure/B2586646.png)

![N-ethyl-N-(imidazo[1,2-a]pyridin-3-ylmethyl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2586655.png)

![(Z)-methyl 2-((4-(N-butyl-N-methylsulfamoyl)benzoyl)imino)-3-methyl-2,3-dihydrobenzo[d]thiazole-6-carboxylate](/img/structure/B2586660.png)

![N-((1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)methyl)-4,5,6,7-tetrahydrobenzo[d]isoxazole-3-carboxamide](/img/structure/B2586663.png)

![[3-(2,4-Dichlorophenyl)-1-bicyclo[1.1.1]pentanyl]methanamine](/img/structure/B2586665.png)